molecular formula C19H20BrNO B2500269 (3-Bromophenyl)(3-phenylazepan-1-yl)methanone CAS No. 1705086-16-3

(3-Bromophenyl)(3-phenylazepan-1-yl)methanone

Cat. No. B2500269
CAS RN: 1705086-16-3
M. Wt: 358.279
InChI Key: BVPKBFASIDXWCE-UHFFFAOYSA-N
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Description

The compound (3-Bromophenyl)(3-phenylazepan-1-yl)methanone is a brominated aromatic ketone. While the provided papers do not directly discuss this compound, they do provide insights into similar bromophenol derivatives, which can be used to infer some aspects of the compound . Bromophenols are a class of compounds known for their diverse biological activities and are often synthesized for their potential pharmacological properties .

Synthesis Analysis

The synthesis of bromophenol derivatives typically involves the reaction of brominated phenols with various reagents. In the first paper, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved by reacting 4-bromophenol with benzoyl chloride . The second paper discusses an alternative synthesis of natural bromophenol derivatives and their brominated methanone counterparts . Although the exact synthesis of (3-Bromophenyl)(3-phenylazepan-1-yl)methanone is not described, these methods suggest that a similar approach could be employed, possibly involving the reaction of a bromophenyl compound with an appropriate azepane derivative in the presence of a condensing agent.

Molecular Structure Analysis

The molecular structure of bromophenol derivatives is characterized by the presence of bromine atoms on the aromatic ring, which can significantly influence the physical and chemical properties of the compound. The first paper provides crystal structure data for a related compound, indicating a monoclinic space group with specific cell dimensions . This information is crucial for understanding the three-dimensional arrangement of atoms within the crystal lattice, which can affect the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Bromophenol derivatives can participate in various chemical reactions, primarily due to the presence of reactive bromine atoms that can undergo substitution reactions. The biological evaluation in the second paper suggests that these compounds can interact with enzymes such as carbonic anhydrase, indicating that they can form reversible complexes with active sites of proteins . This reactivity is essential for the pharmacological potential of bromophenol derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives are influenced by the presence of bromine atoms and the overall molecular structure. The first paper mentions the density and crystallographic parameters of a synthesized bromophenol derivative . The second paper discusses the inhibitory potencies of novel bromophenol derivatives against carbonic anhydrase isozymes, with KI values ranging from 13.7 to 32.7 µM for hCA I and 0.65 to 1.26 µM for hCA II . These properties are indicative of the compound's potential as a pharmacological agent and its interaction with biological systems.

Scientific Research Applications

Synthesis and Antioxidant Properties

Compounds with bromophenol structures, similar to (3-Bromophenyl)(3-phenylazepan-1-yl)methanone, have been synthesized and evaluated for their antioxidant properties. For example, Çetinkaya et al. (2012) synthesized derivatives with bromine and assessed their in vitro antioxidant activities through various assays, demonstrating effective antioxidant power Çetinkaya, Göçer, Menzek, & Gülçin, 2012.

Carbonic Anhydrase Inhibitory Properties

Bromophenol derivatives have also been investigated for their inhibitory effects on human carbonic anhydrase, an enzyme involved in various physiological processes. Balaydın et al. (2012) synthesized novel bromophenols and evaluated their carbonic anhydrase inhibitory capacities, suggesting potential applications in treating conditions like glaucoma and epilepsy Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012.

Antimicrobial and Antiviral Activities

Further research extends into the antimicrobial and antiviral efficacy of bromophenol derivatives. Sharma et al. (2009) synthesized and evaluated (2-bromophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanone analogues for their potential as antifungal agents, indicating a selective activity against certain pathogens Sharma, Narasimhan, Kumar, Judge, Narang, De Clercq, & Balzarini, 2009.

Anti-inflammatory and Anti-cancer Potential

Research into the biological activity of bromophenol derivatives also covers their anti-inflammatory and anti-cancer properties. Arunkumar et al. (2009) synthesized a new series of compounds and evaluated their anti-inflammatory activity, showcasing good efficacy Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009. Additionally, Magalhães et al. (2013) studied the cytotoxic effects of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone on tumor cell lines, indicating potent anticancer therapeutic potential Magalhães, Wilke, Bezerra, Cavalcanti, Rotta, de Lima, Beatriz, Moraes, Diniz-Filho, & Pessoa, 2013.

Mechanism of Action

The mechanism of action of “(3-Bromophenyl)(3-phenylazepan-1-yl)methanone” is not currently known. It’s possible that it may interact with biological systems in a manner similar to other aryl-phenylketones , but this would need to be confirmed through further study.

properties

IUPAC Name

(3-bromophenyl)-(3-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO/c20-18-11-6-10-16(13-18)19(22)21-12-5-4-9-17(14-21)15-7-2-1-3-8-15/h1-3,6-8,10-11,13,17H,4-5,9,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPKBFASIDXWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)(3-phenylazepan-1-yl)methanone

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